3Tpymb
Overview
Description
3Tpymb is an organic boron compound known for its unique properties and applications. It is a white to light yellow powder or crystalline solid with the chemical formula C42H42BN3 and a molecular weight of 599.61 g/mol . This compound is soluble in alcohols and acetonitrile but insoluble in water .
Preparation Methods
The synthesis of 3Tpymb involves a two-step process :
Formation of Boronic Ester: The reaction between phenylboronic acid and pyridine yields 2,4,6-trimethyl-3-(pyridin-3-yl)phenylboronic ester.
Reduction: The boronic ester is then reduced using lithium aluminum hydride to produce this compound.
Chemical Reactions Analysis
3Tpymb undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions to form different boron-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3Tpymb has several scientific research applications :
Chemistry: It is used as an electron-transport material in organic light-emitting diodes (OLEDs) due to its excellent electron injection properties.
Biology: It serves as a reagent in the synthesis of boron-containing biomolecules.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 3Tpymb involves its role as an electron-transport material . It has a low-lying lowest unoccupied molecular orbital (LUMO) energy level of 3.3 eV, which facilitates efficient electron injection from cathodes such as CsF/Al . This property prevents the accumulation of extra electrons at the interface, enhancing the performance of electronic devices.
Comparison with Similar Compounds
3Tpymb is unique due to its specific structure and properties. Similar compounds include:
Tris(2,4,6-trimethylphenyl)borane: Lacks the pyridinyl group, resulting in different electronic properties.
Tris(3-pyridyl)borane: Lacks the trimethyl groups, affecting its solubility and reactivity.
These comparisons highlight the distinct advantages of this compound in various applications.
Properties
IUPAC Name |
tris(2,4,6-trimethyl-3-pyridin-3-ylphenyl)borane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42BN3/c1-25-19-28(4)40(31(7)37(25)34-13-10-16-44-22-34)43(41-29(5)20-26(2)38(32(41)8)35-14-11-17-45-23-35)42-30(6)21-27(3)39(33(42)9)36-15-12-18-46-24-36/h10-24H,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDGVZHLJCKEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1C)C)C2=CN=CC=C2)C)(C3=C(C(=C(C=C3C)C)C4=CN=CC=C4)C)C5=C(C(=C(C=C5C)C)C6=CN=CC=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42BN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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